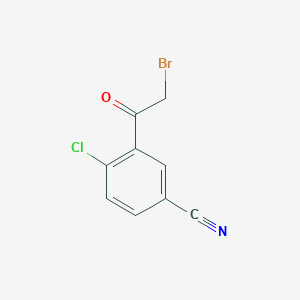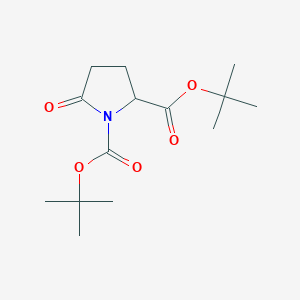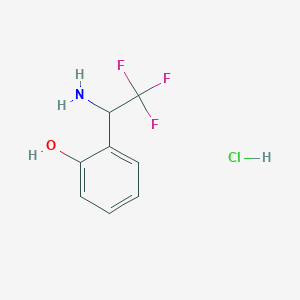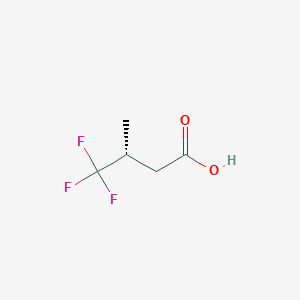
(R)-4,4,4-trifluoro-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4,4,4-trifluoro-3-methylbutanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a carboxylic acid group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4,4-trifluoro-3-methylbutanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the reaction of a methyl-substituted butanoic acid with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a strong base and a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-4,4,4-trifluoro-3-methylbutanoic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4,4,4-trifluoro-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
®-4,4,4-trifluoro-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which ®-4,4,4-trifluoro-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Mandelic acid: Similar in structure but lacks the trifluoromethyl group.
®-2-hydroxy-2-phenylacetic acid: Another related compound with different functional groups.
Uniqueness
The presence of the trifluoromethyl group in ®-4,4,4-trifluoro-3-methylbutanoic acid makes it unique compared to other similar compounds. This group imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance the compound’s effectiveness in various applications.
Eigenschaften
Molekularformel |
C5H7F3O2 |
|---|---|
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
(3R)-4,4,4-trifluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m1/s1 |
InChI-Schlüssel |
FFZMMBKGTNDVRX-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](CC(=O)O)C(F)(F)F |
Kanonische SMILES |
CC(CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


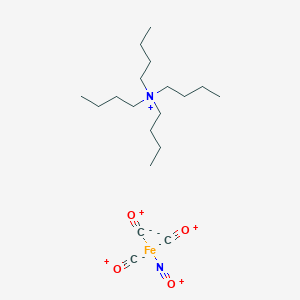
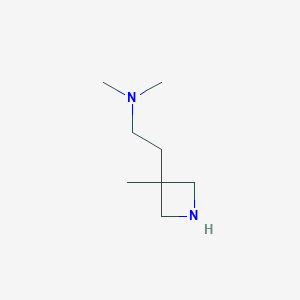
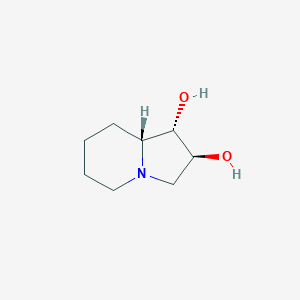
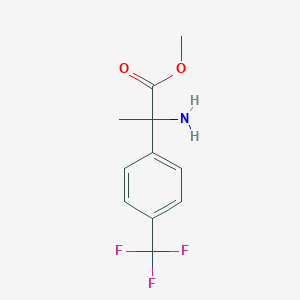
![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
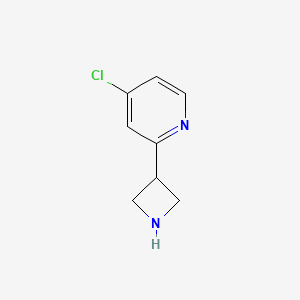
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
